molecular formula C23H21NO3 B11049687 (1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11049687
M. Wt: 359.4 g/mol
InChI Key: GUTILIHASDZKPF-XDHOZWIPSA-N
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Description

8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound belonging to the class of pyrroloquinolines. This compound is notable for its unique structure, which includes a methoxy group, multiple methyl groups, and a phenylethylidene moiety. It has garnered interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively targeting the C1=O carbonyl group . The reduction products are then condensed with aldehydes and acetone to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving standard organic synthesis techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the target compound itself, 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE .

Mechanism of Action

The mechanism of action of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which are crucial in the coagulation cascade . This inhibition is achieved through the compound’s binding to the active sites of these factors, preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-PHENYLETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

(3E)-6-methoxy-9,11,11-trimethyl-3-phenacylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C23H21NO3/c1-14-13-23(2,3)24-21-17(14)10-16(27-4)11-18(21)19(22(24)26)12-20(25)15-8-6-5-7-9-15/h5-13H,1-4H3/b19-12+

InChI Key

GUTILIHASDZKPF-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=C(C=C3/C(=C\C(=O)C4=CC=CC=C4)/C2=O)OC)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=CC(=O)C4=CC=CC=C4)C2=O)OC)(C)C

Origin of Product

United States

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